molecular formula C23H19FN6O5 B13058143 (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate

Cat. No.: B13058143
M. Wt: 478.4 g/mol
InChI Key: BQCHFROVCMNSMS-VWFIUDSGSA-N
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Description

The compound (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate is a complex organic molecule that features a triazolopyrimidine core, a fluorotetrahydrofuran ring, and benzoate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the fluorotetrahydrofuran ring, and the esterification with benzoic acid. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the fluorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorotetrahydrofuran ring and benzoate ester groups may enhance the compound’s binding affinity and specificity.

Properties

Molecular Formula

C23H19FN6O5

Molecular Weight

478.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H19FN6O5/c24-16-18(35-23(32)14-9-5-2-6-10-14)15(11-33-22(31)13-7-3-1-4-8-13)34-21(16)30-20-17(28-29-30)19(25)26-12-27-20/h1-10,12,15-16,18,21H,11H2,(H2,25,26,27)/t15-,16+,18-,21-/m1/s1

InChI Key

BQCHFROVCMNSMS-VWFIUDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C4=NC=NC(=C4N=N3)N)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=N3)N)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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